
3-(2-Chlorophenyl)-5-nitro-1H-indole-2-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-Chlorophenyl)-5-nitro-1H-indole-2-carbonitrile is a compound belonging to the indole family, which is known for its diverse biological activities.
Vorbereitungsmethoden
The synthesis of 3-(2-Chlorophenyl)-5-nitro-1H-indole-2-carbonitrile can be achieved through several synthetic routes. One common method involves the reaction of 2-chlorobenzonitrile with 5-nitroindole under specific conditions. The reaction typically requires a catalyst and a solvent to facilitate the process. Industrial production methods may involve multi-step synthesis, including nitration, halogenation, and cyclization reactions to obtain the desired compound .
Analyse Chemischer Reaktionen
3-(2-Chlorophenyl)-5-nitro-1H-indole-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It has shown potential as an antiviral, anti-inflammatory, and anticancer agent in various biological studies.
Medicine: The compound is being investigated for its potential therapeutic applications, including its use in drug development for treating various diseases.
Industry: It is used in the synthesis of other industrially important chemicals and materials
Wirkmechanismus
The mechanism of action of 3-(2-Chlorophenyl)-5-nitro-1H-indole-2-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to the desired biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
3-(2-Chlorophenyl)-5-nitro-1H-indole-2-carbonitrile can be compared with other similar compounds, such as:
3-(3-Chlorophenyl)-5-nitro-1H-indole-2-carbonitrile: Similar structure but with a chlorine atom at a different position.
3-(2-Chlorophenyl)-5-amino-1H-indole-2-carbonitrile: Similar structure but with an amino group instead of a nitro group. These compounds share similar structural features but may exhibit different biological activities and properties, highlighting the uniqueness of this compound
Eigenschaften
CAS-Nummer |
62039-78-5 |
|---|---|
Molekularformel |
C15H8ClN3O2 |
Molekulargewicht |
297.69 g/mol |
IUPAC-Name |
3-(2-chlorophenyl)-5-nitro-1H-indole-2-carbonitrile |
InChI |
InChI=1S/C15H8ClN3O2/c16-12-4-2-1-3-10(12)15-11-7-9(19(20)21)5-6-13(11)18-14(15)8-17/h1-7,18H |
InChI-Schlüssel |
BLSYOXTYYRRYCN-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)C2=C(NC3=C2C=C(C=C3)[N+](=O)[O-])C#N)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


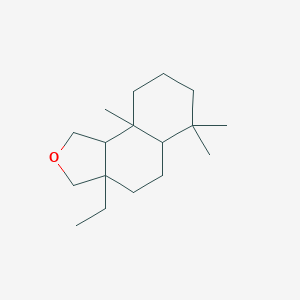
![(6Ar,10ar)-3-(1,1-dimethylheptyl)-6,6,9-trimethyl-6a,7,10,10a-tetrahydro-6H-dibenzo[b,d]pyran-1-ol](/img/structure/B13807959.png)
![(3S)-3-acetamido-4-[[(2S)-5-carbamimidamido-1-[[(2S)-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[(2S)-2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(1S)-1-carboxy-2-hydroxyethyl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopentan-2-yl]amino]-4-oxobutanoic acid](/img/structure/B13807960.png)

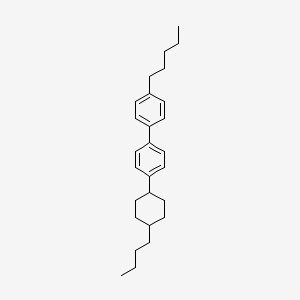
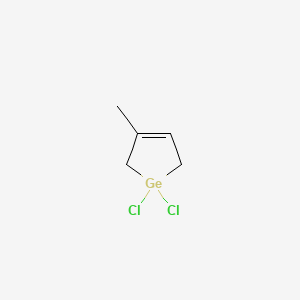
![2H-[1]Benzothiopyrano[2,3-c]pyridine,1,3,4,10a-tetrahydro-2-methyl-,(+)-(8CI)](/img/structure/B13807979.png)
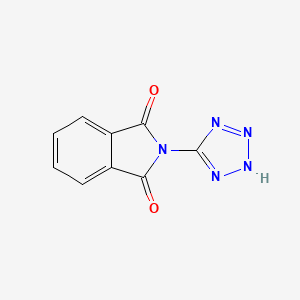
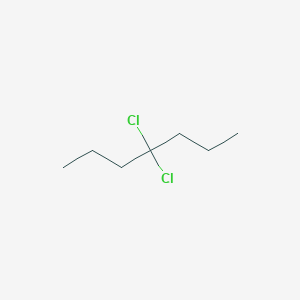
![3,9-Dihydroxy-6-oxo-1,7-dipentylbenzo[b][1,4]benzodioxepine-2-carboxylic acid](/img/structure/B13807999.png)

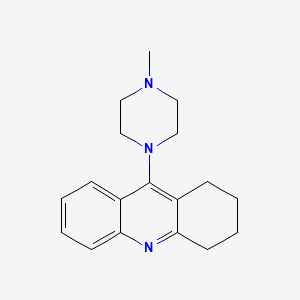
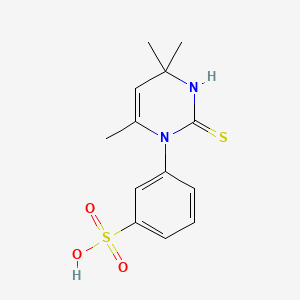
![4,6,7,8-Tetrabromo-1,2,3-trichlorodibenzo[b,d]furan](/img/structure/B13808030.png)
